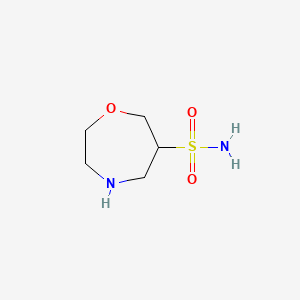
1,4-Oxazepane-6-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Oxazepane-6-sulfonamide is a heterocyclic compound that contains both nitrogen and oxygen atoms within a seven-membered ring structure. This compound is part of the larger family of oxazepanes, which are known for their diverse biological activities and applications in medicinal chemistry. The sulfonamide group attached to the oxazepane ring enhances its chemical reactivity and biological properties, making it a valuable compound for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Oxazepane-6-sulfonamide can be synthesized through several methods. One common approach involves the reaction of N-propargylamines with sulfonyl chlorides under basic conditions. This method provides a straightforward route to the desired sulfonamide derivative . Another method involves the use of sodium sulfinates and amines in the presence of iodine or other catalysts to form the sulfonamide bond .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, environmentally friendly methods, such as the use of green solvents and catalysts, are often employed to minimize the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1,4-Oxazepane-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce primary or secondary amines. Substitution reactions can lead to a variety of sulfonamide derivatives with different functional groups .
Scientific Research Applications
1,4-Oxazepane-6-sulfonamide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1,4-oxazepane-6-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s activity. For example, sulfonamides are known to inhibit dihydropteroate synthetase, an enzyme involved in folic acid synthesis in bacteria . This inhibition disrupts the bacterial cell’s ability to produce essential metabolites, leading to its death .
Comparison with Similar Compounds
1,4-Oxazepane-6-sulfonamide can be compared with other similar compounds, such as:
1,4-Diazepane: Similar in structure but contains two nitrogen atoms in the ring.
Morpholine: A six-membered ring with one nitrogen and one oxygen atom.
Sulfanilamide: A simpler sulfonamide compound with a benzene ring.
The uniqueness of this compound lies in its seven-membered ring structure, which provides distinct chemical and biological properties compared to other sulfonamide derivatives .
Properties
Molecular Formula |
C5H12N2O3S |
|---|---|
Molecular Weight |
180.23 g/mol |
IUPAC Name |
1,4-oxazepane-6-sulfonamide |
InChI |
InChI=1S/C5H12N2O3S/c6-11(8,9)5-3-7-1-2-10-4-5/h5,7H,1-4H2,(H2,6,8,9) |
InChI Key |
VMRYZSGBNQOYTP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(CN1)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


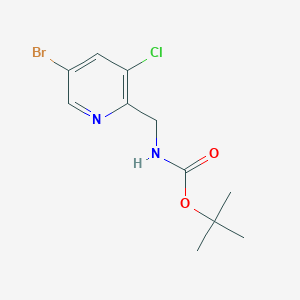
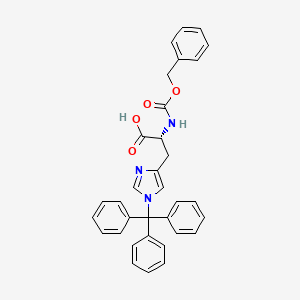
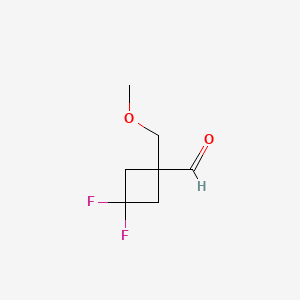

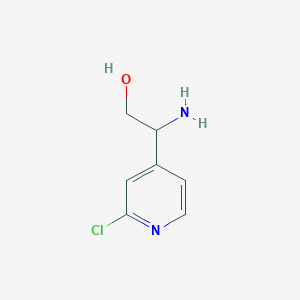
![2,6,8-Triazadispiro[3.0.4^{5}.3^{4}]dodecane-7,9-dionehydrochloride](/img/structure/B15302579.png)
![sodium 2-[5-({[(tert-butoxy)carbonyl]amino}methyl)-4H-1,2,4-triazol-3-yl]acetate](/img/structure/B15302591.png)
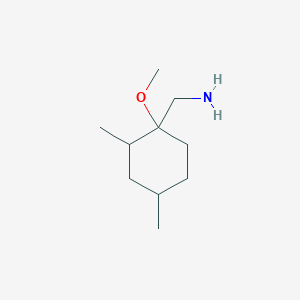
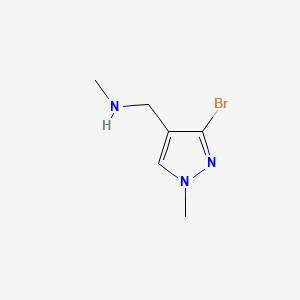


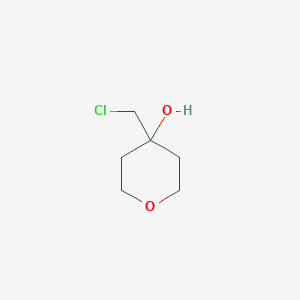
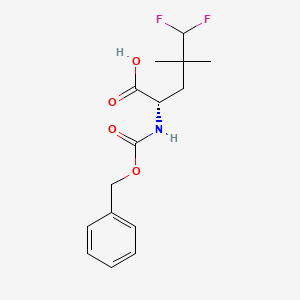
![4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-amine dihydrochloride](/img/structure/B15302642.png)
